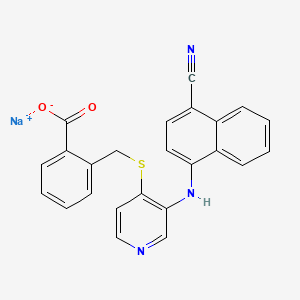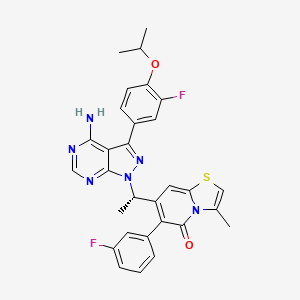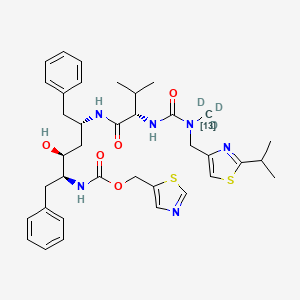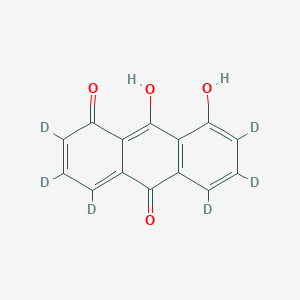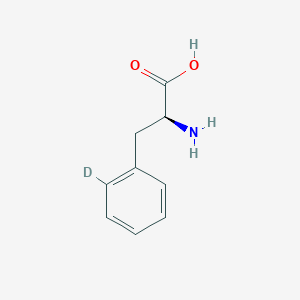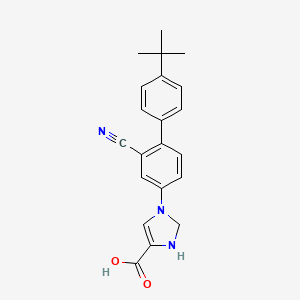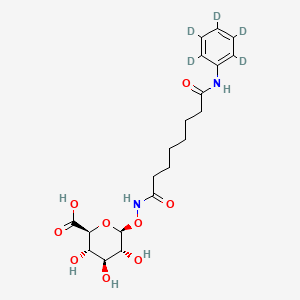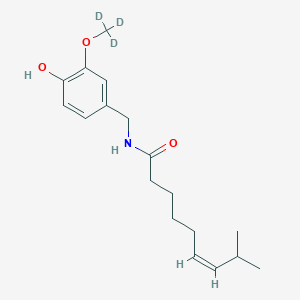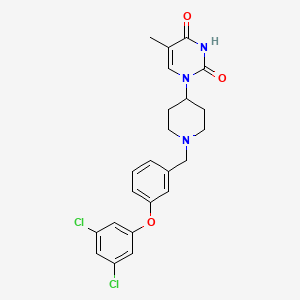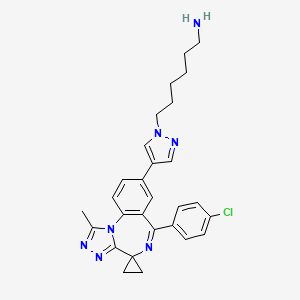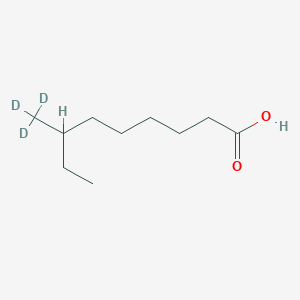
Anti-inflammatory agent 17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 17 is a compound known for its potent anti-inflammatory properties. It is used to reduce inflammation and alleviate symptoms associated with various inflammatory conditions. This compound is part of a broader class of anti-inflammatory agents that work by inhibiting specific pathways involved in the inflammatory response.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 17 typically involves multi-step organic reactions. One common synthetic route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature, using anhydrous acetonitrile as the solvent . This method ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of catalysts and advanced purification techniques, such as chromatography, is common to ensure the high quality of the compound.
化学反应分析
Types of Reactions: Anti-inflammatory agent 17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
科学研究应用
Anti-inflammatory agent 17 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is employed in research to understand the molecular basis of inflammation and to identify new therapeutic targets.
Industry: It is used in the development of new pharmaceuticals and as an additive in formulations to enhance anti-inflammatory properties.
作用机制
The mechanism of action of anti-inflammatory agent 17 involves the inhibition of specific enzymes and pathways involved in the inflammatory response. It primarily targets cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
相似化合物的比较
- Aspirin
- Ibuprofen
- Celecoxib
- Naproxen
属性
分子式 |
C20H23NO5 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dihydroxyphenyl)-1-[5-[3-(dimethylamino)propoxy]-2-hydroxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H23NO5/c1-21(2)10-3-11-26-15-6-9-18(23)16(13-15)17(22)7-4-14-5-8-19(24)20(25)12-14/h4-9,12-13,23-25H,3,10-11H2,1-2H3/b7-4+ |
InChI 键 |
REVUQEFNCUXRHO-QPJJXVBHSA-N |
手性 SMILES |
CN(C)CCCOC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O |
规范 SMILES |
CN(C)CCCOC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)

